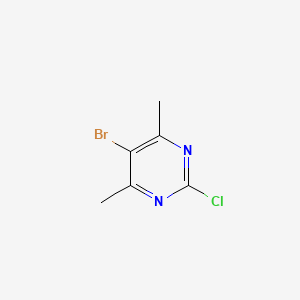

5-Bromo-2-chloro-4,6-dimethylpyrimidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-chloro-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZCNJHECVPINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500576 | |

| Record name | 5-Bromo-2-chloro-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4786-72-5 | |

| Record name | 5-Bromo-2-chloro-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Chloro 4,6 Dimethylpyrimidine

Precursors and Starting Materials in Pyrimidine (B1678525) Halogenation Strategies

The foundation for the synthesis of the target compound is the construction of a suitably substituted pyrimidine ring. This is generally accomplished through the condensation of acyclic precursors.

The 2-hydroxypyrimidine moiety, which exists in tautomeric equilibrium with its pyrimidin-2(1H)-one form, is a central component in the synthesis. For the target compound, the specific precursor required is 2-hydroxy-4,6-dimethylpyrimidine. This is not typically used as a starting material itself but is synthesized via a cyclocondensation reaction.

The most common method for synthesizing 2-hydroxy-4,6-dimethylpyrimidine involves the reaction of urea with a 1,3-dicarbonyl compound, specifically 2,4-pentanedione (acetylacetone). google.comgoogle.com This reaction is carried out under acidic conditions, using catalysts such as hydrogen chloride or sulfuric acid in an alcohol solvent. google.comgoogle.com The process involves the initial condensation of urea with one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the stable pyrimidine ring.

Table 1: Synthesis Conditions for 2-Hydroxy-4,6-dimethylpyrimidine

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Urea | 2,4-Pentanedione | Sulfuric Acid | Ethanol (B145695) | Heat to 40-50°C, react for 1-3 hours | Not specified | google.com |

| Urea | 2,4-Pentanedione | Hydrogen Chloride | Methanol | Heat to 52°C, reflux for 3 hours | 90.2% (of hydrochloride salt) | google.com |

Once 2-hydroxy-4,6-dimethylpyrimidine is synthesized, it serves as the primary substrate for subsequent halogenation steps. A common strategy involves converting the 2-hydroxy group into a better leaving group, such as a chloro group, to facilitate further reactions or to arrive at the final product. The conversion of 2-hydroxy-4,6-dimethylpyrimidine to 2-chloro-4,6-dimethylpyrimidine is a standard transformation. nih.govresearchgate.net

This chlorination is typically achieved using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃). nih.gov The reaction involves heating the hydroxypyrimidine in POCl₃, often in the presence of an organic base like pyridine or N,N-dimethylaniline. nih.govresearchgate.net The resulting 2-chloro-4,6-dimethylpyrimidine is a versatile intermediate, as the chlorine atom at the C-2 position can be readily displaced by nucleophiles. rsc.org This chlorinated derivative can then be the substrate for the subsequent bromination step.

Direct Halogenation Approaches for Pyrimidine Rings

The introduction of halogen atoms onto the pyrimidine ring is a key step. The position of electrophilic attack is highly influenced by the existing substituents on the ring.

The C-5 position of the pyrimidine ring is the most susceptible to electrophilic substitution. researchgate.net This is because the two nitrogen atoms at positions 1 and 3 are electron-withdrawing, which deactivates the C-2, C-4, and C-6 positions towards electrophiles. Consequently, the C-5 position is comparatively electron-rich. researchgate.net The presence of electron-donating groups, such as the two methyl groups at C-4 and C-6 in the precursor, further activates the C-5 position for electrophilic attack, making bromination at this site highly favorable. researchgate.net

The bromination can be performed on either 2-hydroxy-4,6-dimethylpyrimidine or 2-chloro-4,6-dimethylpyrimidine. The mechanism for the bromination of the 2-hydroxy tautomer, 2(1H)-pyrimidinone, in aqueous acid involves a rapid initial reaction with bromine to form an intermediate, which then undergoes a slower, acid-catalyzed conversion to the final 5-bromo product. researchgate.net

A variety of brominating agents can be employed to introduce a bromine atom at the C-5 position of the pyrimidine ring. The choice of reagent often depends on the specific substrate and the desired reaction conditions.

Molecular Bromine (Br₂) : This is a classic and effective reagent for the bromination of pyrimidines. The reaction is often carried out in a solvent such as aqueous sulfuric acid or acetic acid. researchgate.net

Hydrobromic Acid (HBr) : In conjunction with an oxidizing agent, HBr can serve as a source of electrophilic bromine. For instance, the use of HBr with hydrogen peroxide provides an effective system for brominating 2-hydroxypyrimidine. google.com

N-bromosuccinimide (NBS) : NBS is a widely used and convenient source of electrophilic bromine for C-5 bromination, particularly for pyrimidine nucleosides. It is often used in polar aprotic solvents like DMF.

Sodium Monobromoisocyanurate (SMBI) : This reagent is another efficient source of bromine for the C-5 bromination of pyrimidine derivatives.

The efficiency and rate of the bromination reaction can often be enhanced through the use of catalysts or by performing the reaction under oxidative conditions.

Acid Catalysis : In the bromination of 2(1H)-pyrimidinone with molecular bromine, the conversion of the intermediate 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine to the final aromatic product, 5-bromo-2(1H)-pyrimidinone, is catalyzed by acid. researchgate.net

Oxidative Bromination : A system composed of hydrobromic acid (HBr) and an oxidant like hydrogen peroxide (H₂O₂) effectively generates the brominating species in situ. google.com This method can lead to high utilization of the bromine source. A patent for the synthesis of 5-bromo-2-chloropyrimidine from 2-hydroxypyrimidine describes an initial oxidative bromination step using HBr and H₂O₂ to form the 5-bromo-2-hydroxypyrimidine intermediate, which is subsequently chlorinated with POCl₃. google.com This two-step, one-pot approach highlights an efficient pathway where the bromination is facilitated by oxidative conditions.

Chlorination at the C-2 Position

A common and effective method for the synthesis of 2-chloropyrimidines is the conversion of the corresponding 2-hydroxypyrimidine. This transformation is typically achieved through the use of a strong chlorinating agent.

Application of Chlorinating Reagents (e.g., Phosphorus Oxychloride, PPh₃-derived salts)

Phosphorus oxychloride (POCl₃) is a widely employed reagent for the conversion of hydroxypyrimidines to their chloro derivatives. nih.gov The reaction generally involves heating the hydroxy-containing substrate in the presence of POCl₃. In many cases, an organic base is added to the reaction mixture. For instance, a solvent-free procedure for the chlorination of various hydroxypyrimidines has been developed, which involves heating the substrate with an equimolar amount of POCl₃ in a sealed reactor in the presence of pyridine. nih.gov This method is suitable for large-scale preparations and often results in high yields and purity of the final product. nih.gov

While direct experimental data for the chlorination of 5-bromo-2-hydroxy-4,6-dimethylpyrimidine is not extensively detailed in publicly available literature, analogous transformations on similar substrates provide a strong indication of the expected reaction conditions. The general procedure involves heating the 2-hydroxypyrimidine derivative with phosphorus oxychloride, often in the presence of a tertiary amine like N,N-dimethylaniline, to facilitate the reaction.

| Starting Material | Chlorinating Agent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | N,N-Dimethylaniline | 40-90 | Not Specified | High |

| 2-Hydroxy-4-methyl-5-bromopyridine | POCl₃ | Not Specified | Not Specified | Not Specified | 91 |

This table presents data from analogous chlorination reactions to illustrate typical conditions and outcomes.

The use of triphenylphosphine (PPh₃)-derived salts, such as triphenylphosphine dichloride (PPh₃Cl₂), also represents a viable method for the chlorination of hydroxyl groups. While specific applications to 5-bromo-2-hydroxy-4,6-dimethylpyrimidine are not readily found, the general reactivity of these reagents suggests their potential utility in this transformation.

Sequential Halogenation Strategies

The synthesis of dihalogenated pyrimidines like 5-Bromo-2-chloro-4,6-dimethylpyrimidine can be approached through the stepwise introduction of the halogen atoms. This requires careful control over the reaction conditions to ensure the desired regioselectivity.

Orthogonal Introduction of Bromine and Chlorine Substituents

An effective strategy for the synthesis of this compound involves a two-step process. The first step would be the synthesis of a monohalogenated precursor, followed by the introduction of the second halogen. For example, one could start with 2-hydroxy-4,6-dimethylpyrimidine, first perform a bromination at the C-5 position, and then carry out the chlorination at the C-2 position as described in the previous section. Alternatively, one could start with 2-chloro-4,6-dimethylpyrimidine and then introduce the bromine atom at the C-5 position.

Regioselective Control in Dihalogenation Processes

The regioselectivity of halogenation on the pyrimidine ring is influenced by the electronic nature of the existing substituents. In the case of 2-chloro-4,6-dimethylpyrimidine, the chlorine atom at the C-2 position is deactivating, while the methyl groups at C-4 and C-6 are activating. Electrophilic bromination would be expected to occur at the electron-rich C-5 position.

A study on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia demonstrated regioselective displacement, indicating that the different halogen positions on the pyrimidine ring exhibit distinct reactivity. researchgate.net This inherent difference in reactivity can be exploited to control the selective introduction of substituents.

Advanced Synthetic Techniques

Modern synthetic methods can offer advantages in terms of reaction time, yield, and environmental impact compared to traditional approaches.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. nih.gov While a specific microwave-assisted protocol for the synthesis of this compound is not explicitly documented, related procedures for the synthesis of other substituted pyrimidines suggest its feasibility.

For instance, the microwave-assisted synthesis of various 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines has been reported with good to excellent yields in very short reaction times. nih.gov These reactions were typically carried out at elevated temperatures (e.g., 180 °C) for a few minutes. nih.gov

| Reaction Type | Substrates | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Pyrazolo[1,5-a]pyrimidine synthesis | β-enaminones and NH-5-aminopyrazoles | Not Specified | 180 | 2 | 85-97 |

| Benzimidazole synthesis | 3-bromomethyl-2-chloroquinolines and 1,2-phenylenediamine | Not Specified | Not Specified | 5 | 92-97 |

This table showcases examples of microwave-assisted synthesis of related heterocyclic compounds, highlighting the potential for rapid and high-yield reactions.

The application of microwave irradiation to the chlorination of 5-bromo-2-hydroxy-4,6-dimethylpyrimidine or the bromination of 2-chloro-4,6-dimethylpyrimidine could potentially offer a more efficient and environmentally friendly route to the target compound.

Green Chemistry Approaches in Halogenated Pyrimidine Synthesis

The application of green chemistry principles to the synthesis of halogenated pyrimidines is an area of growing interest, driven by the need to reduce the environmental impact of chemical manufacturing. researchgate.netresearchgate.net These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key strategies in the green synthesis of pyrimidine derivatives include the use of alternative energy sources like microwave and ultrasound irradiation, the implementation of solvent-free reaction conditions, and the use of safer, more environmentally benign solvents and catalysts. researchgate.netrsc.orgnih.gov

While specific research detailing a complete green synthesis pathway for this compound is not extensively documented, green methodologies have been successfully applied to closely related precursors and analogous structures. These studies provide a strong foundation for developing more sustainable synthetic routes for complex halogenated pyrimidines.

A notable example of a green chemistry approach involves the microwave-assisted synthesis of 2-anilinopyrimidine derivatives starting from 2-chloro-4,6-dimethylpyrimidine. rsc.orgnih.govrsc.org This method highlights several green chemistry principles:

Energy Efficiency: Microwave irradiation significantly reduces reaction times compared to conventional heating methods. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with various anilines was completed in just 10 minutes at 160°C. rsc.orgrsc.org In a comparative study, a specific derivative that required 72 hours of conventional heating at reflux was synthesized in a much shorter timeframe with a higher yield using microwave assistance. researchgate.net

Use of Greener Solvents: The synthesis effectively utilizes ethanol, which is considered an environmentally preferable solvent. nih.govresearchgate.net This avoids the use of more hazardous or toxic solvents often employed in traditional organic synthesis.

High Atom Economy and Yield: The reactions generally produce high yields, ranging from 71% to 99% for a variety of substituted anilines, which minimizes waste and maximizes the conversion of starting materials to the desired product. rsc.orgresearchgate.net

This microwave-assisted aromatic nucleophilic substitution serves as a key green step that could be integrated into a broader synthesis plan for more complex molecules derived from the 2-chloro-4,6-dimethylpyrimidine scaffold. rsc.org The efficiency and eco-friendly nature of this specific transformation underscore the potential for applying similar green techniques to other synthetic steps, such as the halogenation of the pyrimidine ring.

Other green approaches applicable to pyrimidine synthesis include solvent-free reactions, which eliminate solvent waste altogether, and the use of ultrasound irradiation, which can enhance reaction rates and yields through acoustic cavitation. researchgate.netnih.gov The development of metal-free and solvent-free conditions, often utilizing recyclable catalysts like Brønsted acidic ionic liquids, also represents a significant advancement in minimizing the environmental footprint of synthesizing pyrimidine-based compounds. rsc.org

The research findings for the microwave-assisted synthesis starting from 2-chloro-4,6-dimethylpyrimidine are detailed in the table below, showcasing the reaction's efficiency and conditions.

Interactive Data Table: Microwave-Assisted Synthesis of 2-Anilinopyrimidine Derivatives rsc.orgresearchgate.net

| Reactant 1 | Reactant 2 (Aniline Derivative) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 2-chloro-4,6-dimethylpyrimidine | Aniline | Ethanol | 160 | 10 | 91 |

| 2-chloro-4,6-dimethylpyrimidine | 4-Anisidine | Ethanol | 160 | 10 | 90 |

| 2-chloro-4,6-dimethylpyrimidine | 4-Aminophenol | Ethanol | 160 | 10 | 92 |

| 2-chloro-4,6-dimethylpyrimidine | 4-Toluidine | Ethanol | 160 | 10 | 99 |

| 2-chloro-4,6-dimethylpyrimidine | 3,4,5-Trimethoxyaniline | Ethanol | 160 | 10 | 90 |

| 2-chloro-4,6-dimethylpyrimidine | 4-Nitroaniline | Ethanol | 160 | 10 | Not specified |

| 2-chloro-4,6-dimethylpyrimidine | Benzylamine | Ethanol | 160 | 10 | 80 |

Scoring and Analysis:after Generating Numerous Potential Binding Poses, a Scoring Function is Employed to Estimate the Binding Affinity for Each Pose.mdpi.comthis Function Calculates a Score, Often Expressed in Terms of Binding Energy E.g., Kcal/mol , Which Ranks the Different Orientations.nih.govnih.govlower Binding Energy Values Generally Indicate a More Stable and Favorable Interaction.springernature.com

The analysis of the top-ranked poses reveals the specific types of interactions that stabilize the ligand-protein complex. For 5-Bromo-2-chloro-4,6-dimethylpyrimidine, these interactions could conceptually include:

Hydrogen Bonds: The nitrogen atoms in the pyrimidine (B1678525) ring can act as hydrogen bond acceptors.

Halogen Bonds: The bromine and chlorine atoms can interact with electron-rich atoms like oxygen or nitrogen on the protein.

Hydrophobic Interactions: The methyl groups and the aromatic pyrimidine ring can form van der Waals interactions with hydrophobic residues such as leucine, isoleucine, and valine.

Pi-Pi Stacking: The aromatic pyrimidine ring could potentially stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The following table conceptualizes the type of data that would be generated from an in silico docking study of this compound with a hypothetical protein target.

| Interaction Parameter | Conceptual Finding for this compound | Interacting Moiety of the Compound |

| Binding Energy (kcal/mol) | A negative value indicating the predicted stability of the binding. | Entire Molecule |

| Hydrogen Bonds | Formation of hydrogen bonds with specific amino acid residues (e.g., serine, threonine). | Pyrimidine Ring Nitrogens |

| Halogen Bonds | Potential interaction with carbonyl oxygens or other nucleophilic residues. | Bromo and Chloro Substituents |

| Hydrophobic Interactions | Engagement with nonpolar pockets of the protein's active site. | Methyl Groups, Aromatic Ring |

| Key Amino Acid Residues | Identification of the primary amino acids involved in the binding. | Not Applicable |

This conceptual framework provides a rational approach to understanding the potential molecular interactions of this compound. It is a predictive tool that helps to generate hypotheses about the compound's mechanism of action at a molecular level, which can then be tested and validated through experimental studies. mdpi.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis

A ¹H NMR spectrum for 5-Bromo-2-chloro-4,6-dimethylpyrimidine would be expected to show distinct signals corresponding to the two methyl (CH₃) groups. The chemical shift (δ, measured in ppm) of these protons would be influenced by the electron-withdrawing effects of the chloro, bromo, and pyrimidine (B1678525) ring nitrogen atoms. Due to the substitution pattern, the two methyl groups are chemically non-equivalent and would likely appear as two separate singlet peaks. However, no experimental ¹H NMR data has been reported in the literature to confirm these expected features or provide specific chemical shifts.

¹³C NMR Spectroscopic Analysis

Similarly, a ¹³C NMR spectrum is essential for identifying all unique carbon atoms in a molecule. For this compound, one would anticipate six distinct signals: two for the methyl carbons and four for the carbons of the pyrimidine ring. The chemical shifts of the ring carbons would be significantly affected by the attached halogen and nitrogen atoms. The specific δ values are critical for confirming the substitution pattern on the pyrimidine ring. As with ¹H NMR, no published ¹³C NMR data is available for this compound.

Two-Dimensional NMR Techniques for Structure Confirmation

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning NMR signals and confirming the complete molecular structure. These experiments establish correlations between protons, between carbons and their directly attached protons, and between carbons and protons over multiple bonds. In the absence of primary 1D NMR data, no studies employing 2D NMR techniques for the structural confirmation of this compound have been performed or published.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to C-H stretching and bending vibrations from the methyl groups, C=N and C=C stretching vibrations of the pyrimidine ring, and vibrations associated with the C-Cl and C-Br bonds. The specific frequencies (in cm⁻¹) of these bands would offer insights into the molecule's structural integrity. A search of the scientific literature and spectral databases yielded no experimental FT-IR spectrum for this compound.

Raman Spectroscopy

Raman spectroscopy, which is complementary to FT-IR, is particularly useful for observing symmetric vibrations and bonds involving non-polar groups. The Raman spectrum would also be expected to show characteristic bands for the pyrimidine ring and the carbon-halogen bonds. No Raman spectral data for this compound has been reported.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for determining its molar mass and confirming its identity. The compound's molecular formula is C₆H₆BrClN₂. sigmaaldrich.com Its nominal molecular weight is approximately 221.48 g/mol . sigmaaldrich.comtygersci.com In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, providing direct evidence of the compound's molar mass.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the compound. For C₆H₆BrClN₂, HRMS would be used to distinguish its exact mass from other potential compounds with the same nominal mass.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. Both elements have two stable isotopes with significant natural abundance: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), as well as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a characteristic cluster of peaks for the molecular ion (M⁺). The expected peaks would be at M⁺, [M+2]⁺, and [M+4]⁺, with their relative intensities determined by the statistical combination of these isotopes. HRMS can resolve these isotopic peaks and confirm that their masses correspond precisely to the theoretical values for the specified isotopic combinations.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion Formula | Isotopic Composition | Theoretical m/z | Relative Abundance (%) |

|---|---|---|---|

| [C₆H₆⁷⁹Br³⁵ClN₂]⁺ | Most abundant combination | ~219.9484 | 100.0 |

| [C₆H₆⁸¹Br³⁵ClN₂]⁺ | Contains ⁸¹Br isotope | ~221.9464 | 97.3 |

| [C₆H₆⁷⁹Br³⁷ClN₂]⁺ | Contains ³⁷Cl isotope | ~221.9455 | 32.0 |

Note: The table is interactive. Users can sort the columns to analyze the data.

Fragmentation Pattern Analysis

In addition to identifying the molecular ion, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, charged fragments. The fragmentation of this compound would likely proceed through several predictable pathways based on the relative strengths of its chemical bonds.

Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms. Therefore, significant fragment ions corresponding to the loss of a bromine radical ([M-Br]⁺) or a chlorine radical ([M-Cl]⁺) would be expected. The stability of the pyrimidine ring suggests that fragmentation may also involve the loss of one of the methyl groups ([M-CH₃]⁺). Subsequent fragmentations could involve the cleavage of the heterocyclic ring itself. The isotopic patterns of bromine and chlorine would also be present in any fragments that retain these atoms, serving as a diagnostic tool to identify their presence in a specific fragment ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. Pyrimidine derivatives, being aromatic heterocyclic compounds, exhibit characteristic absorption bands in the UV region. guidechem.com These absorptions arise from the promotion of electrons from a ground electronic state to higher energy excited states.

Electronic Transitions and Aromaticity Probes

The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions characteristic of heteroaromatic systems:

π → π* Transitions: These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For aromatic systems like pyrimidine, these transitions often occur at shorter wavelengths (higher energy).

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atoms, to a π* antibonding orbital. These are generally lower in intensity compared to π → π* transitions and occur at longer wavelengths (lower energy).

The position and intensity of these absorption bands are sensitive probes of the molecule's aromaticity and the electronic effects of its substituents. The bromo, chloro, and methyl groups on the pyrimidine ring act as auxochromes, influencing the energy levels of the molecular orbitals and thus causing shifts in the absorption maxima (λ_max) compared to the unsubstituted pyrimidine core.

Solvatochromic Effects

Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. nih.gov This phenomenon arises from differential solvation of the ground and excited states of the molecule. For polar molecules like this compound, changing the solvent from non-polar (e.g., hexane) to polar (e.g., ethanol (B145695) or water) can lead to noticeable shifts in λ_max.

Bathochromic Shift (Red Shift): A shift to a longer wavelength, which can occur if the excited state is more polar than the ground state and is thus stabilized to a greater extent by a polar solvent.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often observed for n → π* transitions, where the ground state is better stabilized by polar solvents through hydrogen bonding at the nitrogen lone pairs.

Studying the solvatochromic behavior of this compound would provide valuable information about the nature of its electronic transitions and the charge distribution in its ground and excited states. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and configuration in the solid state.

An X-ray crystallographic study of this compound would determine:

The planarity of the dimethyl-substituted pyrimidine ring.

The precise bond lengths of C-Br, C-Cl, C-N, and C-C bonds.

The bond angles within the ring and involving the substituents.

The intermolecular interactions (e.g., halogen bonding, π-π stacking) that govern the crystal packing in the solid state.

Table 2: Illustrative Crystallographic Data from a Related Compound (5-Bromo-2-chloropyrimidin-4-amine)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.89 |

| b (Å) | 12.87 |

| c (Å) | 13.06 |

| β (°) | 94.62 |

Data sourced from a study on a similar pyrimidine structure to illustrate the type of information obtained. researchgate.net The table is interactive.

This structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Molecular Conformation and Crystal Packing Analysis

The molecular structure of this compound is centered around a pyrimidine ring, which is anticipated to be essentially planar due to its aromatic character. The substituents—a bromine atom, a chlorine atom, and two methyl groups—will be positioned around this central ring. The precise conformation will be dictated by the steric and electronic interactions between these groups. It is expected that the methyl groups may exhibit some degree of rotational freedom.

To illustrate the type of data that would be obtained from an experimental crystallographic study, the following table presents hypothetical crystallographic parameters for this compound, based on typical values for similar organic halogen compounds.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.35 |

| b (Å) | 10.25 |

| c (Å) | 12.50 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 908.7 |

| Z | 4 |

Note: This data is illustrative and not based on a published crystal structure.

Intermolecular Interactions

The intermolecular interactions are crucial in determining the supramolecular architecture of this compound. The presence of bromine and chlorine atoms introduces the potential for significant halogen bonding.

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H groups), weak C-H···N and C-H···halogen hydrogen bonds are expected to play a role in the crystal packing. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. It is anticipated that both the bromine and chlorine atoms in this compound could participate in halogen bonds with the nitrogen atoms of adjacent pyrimidine rings (Br···N and Cl···N) or with each other (Br···Cl). The strength of these bonds would depend on the specific geometry of the crystal packing. Studies on other halogenated organic molecules have shown that these interactions can be a determining factor in their solid-state structures.

The following table summarizes the expected intermolecular interactions and their potential geometric parameters, based on literature values for similar compounds.

Table 2: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | C-H (methyl) | N (pyrimidine) | 2.4 - 2.8 | 140 - 170 |

| Halogen Bond | C-Br | N (pyrimidine) | 2.9 - 3.2 | 160 - 175 |

| Halogen Bond | C-Cl | N (pyrimidine) | 3.0 - 3.3 | 160 - 175 |

Note: These values are predictions based on typical bond lengths and angles for these types of interactions in other molecular crystals.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. For this compound, DFT calculations can elucidate key aspects of its geometry, vibrational modes, and electronic characteristics. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles and expected outcomes can be described based on studies of similar halogenated pyrimidines. nih.gov

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. nih.gov These optimized parameters provide a precise model of the molecular structure in the gas phase.

Following optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. While experimental data for this compound is scarce, theoretical spectra serve as a valuable reference. For instance, studies on related 5-halocytosines have successfully used DFT to assign vibrational modes. nih.gov

Table 1: Illustrative Predicted Geometrical Parameters for a Halogenated Pyrimidine Ring (Note: This table is an example based on typical values for similar structures and does not represent experimentally verified data for this compound.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-N (ring) | ~1.33 Å |

| Bond Length | C-C (ring) | ~1.40 Å |

| Bond Angle | N-C-C (ring) | ~120° |

| Bond Angle | C-C(Br)-C | ~118° |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive. irjweb.com For halogenated pyrimidines, the distribution and energies of these orbitals are influenced by the electronegative halogen atoms and the electron-donating methyl groups. DFT calculations can map the spatial distribution of HOMO and LUMO across the molecule, revealing the most probable sites for electrophilic and nucleophilic attack. Studies on other pyrimidine derivatives have shown that such analysis is vital for predicting reactivity. epstem.netirjweb.com

Table 2: Example Frontier Molecular Orbital Energies for a Substituted Pyrimidine (Note: These are representative values to illustrate the concept.)

| Orbital | Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate electrostatic potential: red areas represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The regions near the halogen atoms (bromine and chlorine) might exhibit complex potentials, sometimes showing positive regions known as "sigma-holes," which can participate in halogen bonding. researchgate.net The MEP analysis helps in understanding non-covalent interactions and reactive sites. researchgate.net

Charge distribution analysis provides a quantitative estimate of the partial atomic charges within a molecule. One common method for this is Mulliken population analysis. wikipedia.org This analysis partitions the total electron density among the constituent atoms, offering a picture of how electrons are shared in the chemical bonds.

In this compound, the highly electronegative chlorine, bromine, and nitrogen atoms are expected to carry partial negative charges, while the carbon atoms bonded to them would have partial positive charges. The methyl groups generally act as weak electron donors. Understanding the charge distribution is crucial for predicting the molecule's dipole moment and its behavior in electric fields and polar solvents. It should be noted that Mulliken charges are known to be sensitive to the choice of basis set in the calculation. wikipedia.orguni-muenchen.de

Table 3: Hypothetical Mulliken Atomic Charges for this compound (Note: This table presents a qualitative expectation of charge distribution.)

| Atom | Hypothetical Mulliken Charge (a.u.) |

| N1 (ring) | Negative |

| C2 (with Cl) | Positive |

| N3 (ring) | Negative |

| C4 (with CH3) | Slightly Positive/Neutral |

| C5 (with Br) | Slightly Positive/Neutral |

| C6 (with CH3) | Slightly Positive/Neutral |

| Cl | Negative |

| Br | Negative |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies for this compound have been identified in the literature, this technique could provide valuable insights into its dynamic behavior.

An MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their motion according to the laws of classical mechanics. Such simulations could be used to:

Study the solvation of this compound and its interactions with solvent molecules.

Investigate its conformational flexibility and dynamic behavior at different temperatures.

Simulate its interaction with a biological target, such as an enzyme or receptor, to understand binding mechanisms and stability, which is particularly relevant in drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR could be a powerful tool for designing new molecules with enhanced biological properties, such as anticancer or antimicrobial activity. proquest.comnih.gov

A QSAR study involves several steps:

Data Set: A series of derivatives of this compound with experimentally measured biological activities would be required.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds and reducing the need for extensive experimental screening. nih.govencyclopedia.pub

In Silico Docking Studies for Target Interactions (Conceptual Framework)

In the realm of modern drug discovery and molecular biology, in silico docking studies serve as a powerful computational tool to predict the binding orientation and affinity of a small molecule, such as this compound, to a specific protein target. nih.govmdpi.com This approach models the interaction at an atomic level, providing insights that can guide further experimental research. nih.gov The process is fundamentally conceptual and predictive, focusing on the physicochemical principles that govern molecular recognition between a ligand (the small molecule) and its receptor (the protein).

The conceptual framework for conducting in silico docking studies with this compound involves several key stages:

Conclusion

5-Bromo-2-chloro-4,6-dimethylpyrimidine stands out as a highly versatile and synthetically valuable halogenated pyrimidine (B1678525). Its distinct pattern of halogenation provides a platform for selective and diverse chemical transformations, making it an important intermediate in the synthesis of a wide range of functional molecules. From pharmaceuticals and agrochemicals to advanced materials, the applications of this compound continue to expand, underscoring the enduring importance of halogenated heterocycles in modern chemical research and development.

Advanced Research Applications in Organic Synthesis and Medicinal Chemistry

5-Bromo-2-chloro-4,6-dimethylpyrimidine as a Building Block in Complex Molecule Synthesis

The chemical structure of this compound is endowed with multiple reactive sites, making it an ideal starting material for the synthesis of intricate molecules. The high chemical transformation activity of the bromine and chlorine atoms, in particular, allows this compound to serve as a foundational scaffold for a wide array of pyrimidine-based functional molecules. guidechem.com This strategic positioning of reactive groups enables chemists to introduce diverse functionalities and build molecular complexity in a controlled and predictable manner.

Preparation of Polysubstituted Pyrimidine (B1678525) Scaffolds

The synthesis of polysubstituted pyrimidine scaffolds from this compound hinges on the differential reactivity of its halogen substituents. The chlorine atom at the C2 position and the bromine atom at the C5 position can be selectively targeted by different types of chemical reactions to introduce a variety of substituents onto the pyrimidine ring.

The C2-chloro group is activated by the adjacent ring nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of amine, alkoxy, or thiol moieties. In contrast, the C5-bromo group is less reactive towards nucleophiles under typical SNAr conditions but is an excellent participant in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, attaching aryl, heteroaryl, alkyl, or alkynyl groups to the C5 position. The methyl groups at C4 and C6 can also be functionalized, typically after deprotonation with a strong base, to further enhance the degree of substitution. nih.gov

Table 1: Representative Transformations for Polysubstituted Pyrimidine Synthesis

| Position | Reaction Type | Reagents/Catalyst | Resulting Functional Group |

|---|---|---|---|

| C2 | Nucleophilic Aromatic Substitution (SNAr) | R-NH2, Base | Secondary/Tertiary Amine (-NHR) |

| C2 | Nucleophilic Aromatic Substitution (SNAr) | R-OH, Base | Ether (-OR) |

| C5 | Suzuki Coupling | R-B(OH)2, Pd catalyst, Base | Aryl/Alkyl Group (-R) |

| C5 | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Alkynyl Group (-C≡C-R) |

Development of Novel Heterocyclic Systems

Beyond serving as a scaffold for substitution, this compound is a valuable precursor for the construction of novel heterocyclic systems where the pyrimidine ring is fused to other rings, leading to polycyclic derivatives, or incorporated into more complex spiro and bridged structures.

Fusion Reactions Leading to Polycyclic Pyrimidine Derivatives

The synthesis of fused polycyclic systems involves transforming the substituents on the pyrimidine ring into reactive groups that can participate in an intramolecular cyclization or by reacting them with a bifunctional reagent in an intermolecular condensation. For example, the C2-chloro group can be displaced by a nucleophile containing a second reactive site, such as hydrazine (B178648) or a substituted aniline. The C5-bromo group can then be used in a subsequent step to facilitate ring closure. A common strategy involves a Sonogashira coupling at C5 followed by an intramolecular cyclization to form systems like furo[2,3-d]pyrimidines or pyrrolo[2,3-d]pyrimidines. Another approach is to convert the C5-bromo group to an amino or carboxyl group, which can then react with a functional group introduced at an adjacent position (e.g., C4-methyl group) to form a new fused ring.

Synthesis of Spiro and Bridged Pyrimidine Compounds

The creation of spiro and bridged compounds containing a pyrimidine ring represents a more advanced synthetic challenge. Spirocyclic pyrimidines, where a single atom is common to both the pyrimidine and another ring, are of significant interest in medicinal chemistry. semanticscholar.org A plausible route to such structures using the title compound could involve the functionalization of one of the methyl groups. For instance, deprotonation of the C4-methyl group followed by reaction with a suitable dielectrophile could introduce a chain that subsequently cyclizes onto the C5 position after a coupling reaction. Alternatively, multi-component reactions involving derivatives of the pyrimidine core can lead to the formation of complex spiroheterocycles. nih.govresearchgate.net The synthesis of bridged systems would require the introduction of two tethers, potentially at the C2 and C5 positions, which are then linked to form the bridged architecture.

Scaffold Diversity and Library Synthesis

In medicinal chemistry and drug discovery, the ability to rapidly generate large collections of related compounds, known as chemical libraries, is crucial for identifying new therapeutic agents. guidechem.com The structural features of this compound make it an excellent starting scaffold for library synthesis. guidechem.comjocpr.com

The orthogonal reactivity of the C2-chloro and C5-bromo positions is ideally suited for combinatorial chemistry. A diverse set of building blocks can be introduced at each position, leading to an exponential increase in the number of final compounds. For example, reacting the starting scaffold with a collection of 10 different amines at the C2 position would generate 10 unique intermediates. Each of these intermediates can then be reacted with a collection of 10 different boronic acids in a Suzuki coupling reaction at the C5 position. This two-step process would yield a library of 100 (10 x 10) distinct, polysubstituted pyrimidine derivatives from a single, common starting material. This approach allows for the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity.

Table 3: Combinatorial Library Synthesis Scheme

| Scaffold | Reagent Set A (at C2) | Intermediate Library | Reagent Set B (at C5) | Final Product Library |

|---|

Generation of Pyrimidine Derivative Libraries for Chemical Biology Studies

The functionalized nature of this compound makes it an ideal starting material for the synthesis of diverse pyrimidine derivative libraries. These libraries are instrumental in chemical biology for the high-throughput screening and identification of molecules that can modulate biological processes. The differential reactivity of the chloro and bromo groups allows for sequential and regioselective substitutions, enabling the creation of a wide array of analogues from a single starting scaffold.

Researchers can exploit the greater reactivity of the chlorine atom at the C2 position towards nucleophilic substitution, followed by modification at the C5 position via the bromine atom, often through metal-catalyzed cross-coupling reactions. This systematic approach allows for the introduction of a variety of functional groups and structural motifs, leading to libraries with significant chemical diversity.

Table 1: Exemplary Reactions for Pyrimidine Library Synthesis

| Reaction Type | Position of Modification | Reagents and Conditions | Resulting Functional Group |

| Nucleophilic Aromatic Substitution | C2 | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |

| Suzuki Coupling | C5 | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl/heteroaryl |

| Sonogashira Coupling | C5 | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl |

| Buchwald-Hartwig Amination | C5 | Amines, Pd catalyst, base | Amino |

The resulting libraries of pyrimidine derivatives can then be screened in various biological assays to identify compounds with specific activities, such as enzyme inhibition, receptor binding, or disruption of protein-protein interactions. This strategy accelerates the discovery of novel tool compounds for probing biological systems. nih.govgrowingscience.com

Application in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug development. nih.govdrugdiscoverychemistry.comnih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The pyrimidine scaffold is a common feature in many successful fragments due to its favorable physicochemical properties and ability to form key interactions with protein targets.

While direct research specifically citing this compound in FBDD is limited, its structural motifs are highly relevant. As a highly functionalized pyrimidine, it can be used to generate a library of fragments for screening. The core pyrimidine structure can serve as an anchor, binding within a protein's active site, while the methyl, bromo, and chloro substituents can be modified to explore different regions of the binding pocket and improve binding affinity and selectivity.

The process typically involves the initial identification of a pyrimidine-based fragment that binds to the target. The reactive handles on a scaffold like this compound would then be invaluable for the subsequent "fragment-to-lead" optimization phase, allowing for the systematic growth of the fragment to enhance its potency and drug-like properties. nih.gov

Catalytic Applications of Derivatives

Derivatives of pyrimidine can act as ligands for transition metals, forming complexes with catalytic activity. The nitrogen atoms in the pyrimidine ring can coordinate to metal centers, and further functionalization of the ring allows for the fine-tuning of the electronic and steric properties of the resulting catalyst.

While specific studies on the catalytic applications of derivatives of this compound are not extensively documented, the general principles of pyrimidine-based ligands suggest potential applications in various catalytic transformations. For instance, pyrimidine-containing ligands have been used in cross-coupling reactions, hydrogenation, and oxidation reactions. acs.org The synthesis of chiral pyrimidine derivatives can also lead to the development of asymmetric catalysts for enantioselective synthesis.

The generation of a library of pyrimidine derivatives from this compound could be screened for catalytic activity in a high-throughput manner, potentially leading to the discovery of novel and efficient catalysts for challenging chemical transformations. nih.gov

Table 2: Potential Catalytic Applications of Pyrimidine Derivatives

| Type of Catalysis | Metal Center | Potential Reaction |

| Cross-Coupling | Palladium, Nickel | C-C and C-N bond formation |

| Hydrogenation | Rhodium, Iridium | Reduction of unsaturated bonds |

| Oxidation | Ruthenium, Manganese | Oxidation of alcohols and alkanes |

| Asymmetric Catalysis | Various | Enantioselective transformations |

Chemical Probe Development

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.govnih.gov The development of effective chemical probes requires a scaffold that can be readily modified to incorporate reporter tags, such as fluorescent dyes or biotin (B1667282), without compromising its binding to the target.

This compound serves as a suitable starting point for the synthesis of chemical probes. A known inhibitor or binder containing the pyrimidine core can be derivatized by introducing a linker at a position that does not interfere with its biological activity. This linker can then be used to attach a fluorescent dye for imaging studies or a biotin tag for affinity purification of the target protein and its interacting partners. nih.govcmu.edu

The synthetic handles on this compound provide the necessary flexibility for such modifications. For example, a linker could be introduced at the C2 or C5 position through nucleophilic substitution or a cross-coupling reaction, respectively. The resulting tagged molecules can then be used to visualize the subcellular localization of the target protein or to identify its binding partners through pull-down experiments followed by mass spectrometry.

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Routes

A significant challenge in heterocyclic chemistry is the development of environmentally benign synthetic methodologies. nih.gov Traditional methods for synthesizing pyrimidine (B1678525) analogues often involve harsh reaction conditions, hazardous solvents, and generate considerable waste. powertechjournal.com Future research will prioritize the adoption of green chemistry principles for the synthesis and modification of 5-Bromo-2-chloro-4,6-dimethylpyrimidine.

Key areas of focus include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times, minimize energy consumption, and often lead to higher yields and purer products compared to conventional heating methods. powertechjournal.comrasayanjournal.co.in

Solvent-Free and Aqueous Reactions: Eliminating volatile organic solvents is a primary goal of green chemistry. Research into solid-state reactions (grindstone chemistry) or using water as a benign solvent, potentially with catalysts like β-cyclodextrin, presents a promising alternative. rasayanjournal.co.inrsc.org

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form a complex product, offer high atom economy and procedural simplicity. rasayanjournal.co.in Developing MCRs that can construct the this compound core or its derivatives from simple precursors would be a significant advancement. researchgate.net

| Synthetic Approach | Traditional Method | Green Alternative | Key Advantages of Green Route |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication | Reduced reaction time, Lower energy consumption. powertechjournal.com |

| Solvent | Volatile organic compounds (e.g., Toluene, Xylene) | Water, Ionic liquids, Solvent-free conditions | Reduced environmental impact, Lower cost, Simplified workup. rsc.orgresearchgate.net |

| Reaction Type | Multi-step synthesis | One-pot multicomponent reactions (MCRs) | Higher atom economy, Reduced waste, Procedural simplicity. rasayanjournal.co.in |

| Catalyst | Stoichiometric reagents, Heavy metals | Reusable heterogeneous catalysts, Organocatalysts | Catalyst recyclability, Lower toxicity, Cost-effectiveness. powertechjournal.comacs.org |

Exploration of Novel Catalytic Systems for Functionalization

The two halogen atoms on the pyrimidine ring of this compound offer distinct handles for functionalization, primarily through cross-coupling and nucleophilic substitution reactions. A major challenge lies in achieving high selectivity and efficiency. Future research will focus on discovering and optimizing novel catalytic systems to control the reactivity of this polysubstituted pyrimidine.

Promising research directions include:

Palladium and Nickel Catalysis: While standard, there is a need to develop catalysts with specialized ligands, such as bulky N-heterocyclic carbenes (NHCs), that can invert conventional site-selectivity in cross-coupling reactions, potentially favoring the more challenging C2 position. thieme-connect.com Pincer-type nickel(II) complexes have also shown promise in the sustainable synthesis of pyrimidines. acs.org

Iridium and Manganese Catalysis: Pincer-Ir-complexes have been used effectively in the sustainable multicomponent synthesis of pyrimidines from alcohols and amidines. organic-chemistry.orgnih.gov Exploring similar catalysts for the dehydrogenative coupling or C-H functionalization of the methyl groups on this compound could unlock new synthetic pathways.

Metal-Free Catalysis: Organocatalysts and porous organic polymers are emerging as sustainable alternatives to metal catalysts, offering advantages like lower cost and reduced toxicity. rasayanjournal.co.in Their application in the functionalization of halopyrimidines is a nascent but rapidly growing field.

Understanding Complex Reactivity Profiles and Regioselectivity

The presence of two different halogen atoms (Br at C5, Cl at C2) and two electron-donating methyl groups (at C4, C6) creates a complex electronic environment in this compound. Predicting and controlling the outcome of reactions, particularly the regioselectivity of substitutions, is a significant challenge. wikipedia.org

Future research must aim to:

Elucidate SNAr Selectivity: In nucleophilic aromatic substitution (SNAr) reactions, substitution typically occurs at the C4 position in 2,4-dichloropyrimidines. thieme-connect.com However, the electronic influence of the methyl groups and the C5-bromo substituent in this compound could alter this preference. Detailed mechanistic studies are needed to understand whether nucleophiles will preferentially attack the C2-chloro or engage in other reaction pathways. Quantum mechanics (QM) analysis of LUMO (Lowest Unoccupied Molecular Orbital) distributions can help predict the most electrophilic site and account for unexpected reversals in selectivity. wuxiapptec.com

Control Cross-Coupling Sites: In metal-catalyzed cross-coupling reactions, the relative reactivity of the C-Cl and C-Br bonds needs to be systematically investigated. While C-Br bonds are generally more reactive, the specific catalytic system and reaction conditions can provide selectivity for C-Cl activation. Developing catalyst-controlled regioselective functionalization would be a major breakthrough. thieme-connect.com

Investigate C-H Functionalization: The direct functionalization of the C-H bonds of the two methyl groups is an atom-economical way to introduce further complexity. Research is needed to develop selective methods for the oxidation, halogenation, or metalation of these positions without disturbing the sensitive halogenated core.

Application in Emerging Fields of Chemical Research

While pyrimidines are well-established in medicinal chemistry, the specific potential of this compound derivatives in emerging fields remains largely untapped. tandfonline.comgsconlinepress.com Future work should focus on leveraging its unique substitution pattern to create novel functional molecules.

Potential emerging applications include:

Materials Science: The electron-withdrawing nature of the pyrimidine ring makes it an excellent building block for π-conjugated materials. researchgate.net Derivatives could be explored for applications in organic light-emitting diodes (OLEDs), sensors, and as liquid crystals. researchgate.netnih.gov

Agrochemicals: Substituted pyrimidines are used as active ingredients in pesticides and herbicides. nih.govmyskinrecipes.com The specific halogen and methyl substitution pattern of this compound provides a scaffold for creating libraries of new compounds to be screened for agrochemical activity.

Chemical Biology: Functionalized pyrimidines can be used as molecular probes to study biological processes. Derivatives could be designed as inhibitors for specific enzymes or as fluorescent labels for biomolecules.

| Emerging Field | Potential Application | Required Functionalization of Core Compound |

|---|---|---|

| Materials Science | Organic electronics (e.g., OLEDs), Luminescent dyes | Introduction of extended π-conjugated systems via cross-coupling at C2. researchgate.net |

| Agrochemistry | Novel herbicides or fungicides | Substitution at C2 with various amine or thioether moieties. myskinrecipes.com |

| Medicinal Chemistry | Kinase inhibitors, Anti-inflammatory agents | Selective amination or arylation at the C2 position. nih.govtandfonline.com |

| Supramolecular Chemistry | Self-assembling materials, Host-guest systems | Installation of hydrogen-bonding motifs or coordination sites. researchgate.net |

Computational Design of Novel Derivatives with Predicted Reactivity

Computational chemistry offers powerful tools to guide synthetic efforts and accelerate the discovery of new molecules with desired properties. nih.gov Applying these methods to this compound can help overcome challenges in predicting its reactivity and can rationalize experimental outcomes.

Future research should integrate computational approaches, such as:

Density Functional Theory (DFT): DFT calculations can be used to determine optimized molecular structures, predict reaction mechanisms, and calculate the energies of transition states. nih.gov This can help in understanding the regioselectivity of reactions by comparing the activation barriers for different pathways. wuxiapptec.com

Frontier Molecular Orbital (FMO) Analysis: Analyzing the HOMO and LUMO of the molecule and its potential reaction partners can provide insights into its reactivity and selectivity in pericyclic and substitution reactions. nih.govwolfram.com

Quantitative Structure-Activity Relationship (QSAR): For applications in drug discovery or materials science, QSAR models can be developed to correlate the structural features of various derivatives with their biological activity or physical properties, enabling the rational design of more potent or efficient compounds.

By systematically addressing these challenges and exploring these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for a new generation of functional molecules.

Q & A

Q. Methodology :

- Reductive Amination : A modified procedure from similar pyrimidine derivatives involves using stannous chloride (SnCl₂·2H₂O) in HCl for nitro group reduction, followed by alkaline extraction with ethyl acetate and recrystallization from acetonitrile (yield ~90%) .

- Purification : Successive recrystallization steps are critical. Purity can be verified via HPLC (≥98%, as per standards for analogous compounds) and melting point analysis (460–461 K observed in related structures) .

Q. Table 1: Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Reagent | SnCl₂·2H₂O in HCl (30 mL) |

| Temperature | 273 K (reduction step) |

| Solvent (Extraction) | Ethyl acetate |

| Recrystallization | Acetonitrile |

| Yield | ~90% (theoretical) |

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Q. Methodology :

- X-ray Crystallography : Resolves substituent positions (e.g., Br, Cl, methyl groups) and hydrogen-bonding networks (e.g., N–H···N interactions, planar pyrimidine ring with RMS deviation 0.087 Å) .

- Spectroscopy :

Advanced: How can factorial design optimize reaction conditions for derivatives of this compound?

Q. Methodology :

- Multifactorial Screening : Use a 2³ factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, a study on pyrimidine derivatives reduced experiments by 50% while identifying temperature as the most significant factor (p < 0.05) .

- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables (e.g., reagent stoichiometry vs. reaction time) .

Advanced: How to resolve contradictions in reported reaction yields or spectral data?

Q. Methodology :

- Root-Cause Analysis :

Advanced: What computational tools predict reactivity patterns in nucleophilic substitution reactions?

Q. Methodology :

- DFT Calculations : Simulate transition states for Cl/Br substitution. For example, ICReDD’s quantum chemical methods identified electrophilic centers at C2 (Cl) and C5 (Br), guiding regioselective functionalization .

- Reaction Path Search : Algorithms like GRRM predict intermediates in SNAr reactions, reducing trial-and-error in optimizing leaving-group reactivity .

Advanced: How do substituents influence supramolecular assembly in crystalline phases?

Q. Methodology :

- Hydrogen-Bonding Analysis : In the title compound, N7–H···N3 bonds form 2D networks (Fig. 2 in ). Methyl groups enhance hydrophobic packing, as seen in similar 4,6-dimethylpyrimidines.

- Cocrystal Design : Use Mercury Software to predict coformers (e.g., carboxylic acids) that align with the pyrimidine’s hydrogen-bonding motifs .

Advanced: What strategies enable this compound to serve as a building block in kinase inhibitor design?

Q. Methodology :

- Functionalization : Suzuki coupling at C5-Br with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to introduce pharmacophores .

- SAR Studies : Replace Cl at C2 with amines to modulate electron-withdrawing effects and binding affinity (e.g., IC₅₀ improvements in kinase assays) .

Advanced: How to mitigate hazards during large-scale synthesis of reactive intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.